![molecular formula C10H14N2O5 B13446056 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-C-Methyl-4-deoxyuridine is a modified nucleoside analog that has garnered attention due to its potential applications in various fields, including medicine and biochemistry. This compound is structurally similar to uridine, a naturally occurring nucleoside, but with specific modifications that enhance its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-C-Methyl-4-deoxyuridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the methylation of the 4’ position of the ribose sugar in uridine. This process often involves the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an anhydrous solvent like dimethylformamide or acetonitrile, with a base such as sodium hydride or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
Industrial production of 4’-C-Methyl-4-deoxyuridine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality. The final product is typically purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
4’-C-Methyl-4-deoxyuridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert it back to its original nucleoside form.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields uracil derivatives, while substitution reactions can produce a variety of modified nucleosides with different functional groups .
Aplicaciones Científicas De Investigación
4’-C-Methyl-4-deoxyuridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: This compound is employed in studies of nucleic acid metabolism and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development .
Mecanismo De Acción
The mechanism of action of 4’-C-Methyl-4-deoxyuridine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. This disruption occurs through the inhibition of enzymes involved in nucleic acid synthesis, such as thymidylate synthase. By interfering with these enzymes, the compound can prevent the replication of viral genomes or the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: Another nucleoside analog used in cancer treatment.
2’-Deoxyuridine: A naturally occurring nucleoside with similar structural features.
5-Ethynyl-2’-deoxyuridine: Used in cell proliferation assays .
Uniqueness
4’-C-Methyl-4-deoxyuridine is unique due to its specific methylation at the 4’ position, which enhances its stability and biological activity compared to other nucleoside analogs. This modification allows it to be more effective in inhibiting nucleic acid synthesis and provides a broader range of applications in scientific research and medicine .
Propiedades
Fórmula molecular |
C10H14N2O5 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-10(5-13)7(15)6(14)8(17-10)12-4-2-3-11-9(12)16/h2-4,6-8,13-15H,5H2,1H3/t6-,7+,8-,10-/m1/s1 |
Clave InChI |
MKIZZXNZJLIWIA-IBCQBUCCSA-N |
SMILES isomérico |
C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC=NC2=O)O)O)CO |
SMILES canónico |
CC1(C(C(C(O1)N2C=CC=NC2=O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


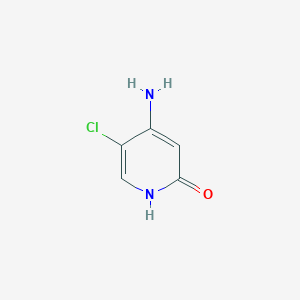
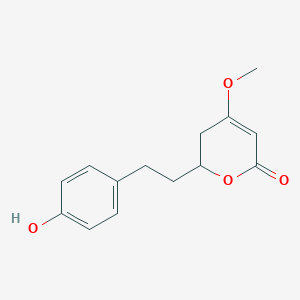
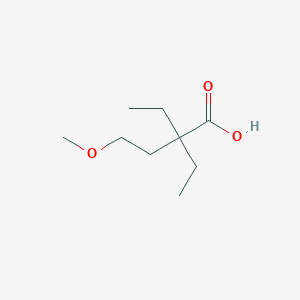
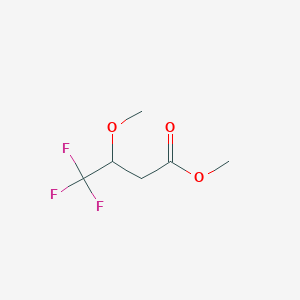
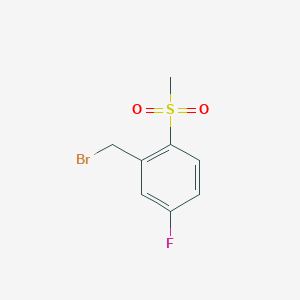
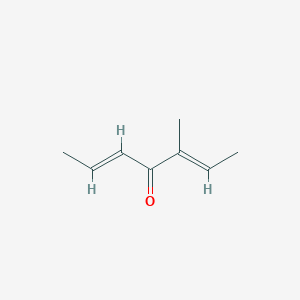
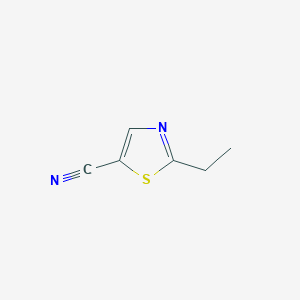

![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)

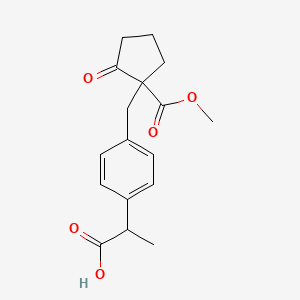
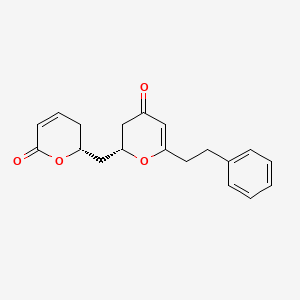
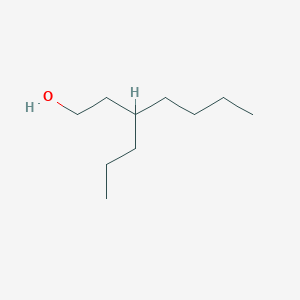
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)
